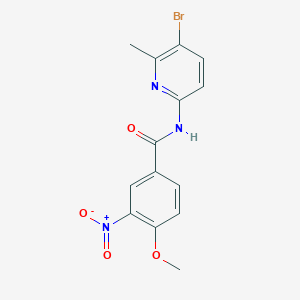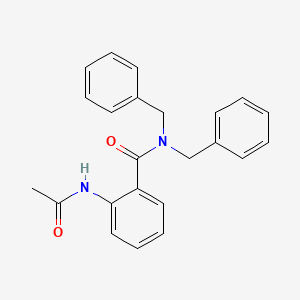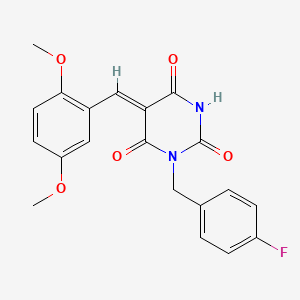![molecular formula C19H24FN3O2 B6028722 4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]-2-(4-fluorobenzyl)morpholine](/img/structure/B6028722.png)
4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]-2-(4-fluorobenzyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]-2-(4-fluorobenzyl)morpholine is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of morpholine derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of 4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]-2-(4-fluorobenzyl)morpholine is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been shown to inhibit the activity of enzymes involved in the biosynthesis of these mediators.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not cause significant adverse effects in laboratory animals. Additionally, it has been shown to have a good pharmacokinetic profile, with high bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]-2-(4-fluorobenzyl)morpholine in laboratory experiments is its high potency and selectivity. Additionally, it has been shown to have good solubility in aqueous and organic solvents, making it easy to work with. However, one limitation of using this compound is its high cost, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for research on 4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]-2-(4-fluorobenzyl)morpholine. One area of interest is the development of more potent and selective derivatives of this compound for use in the treatment of pain and inflammation-related disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of cancer. Finally, more research is needed to explore the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
Métodos De Síntesis
The synthesis of 4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]-2-(4-fluorobenzyl)morpholine involves the reaction of 4-fluorobenzyl bromide with 3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoic acid in the presence of triethylamine. The resulting intermediate is then reacted with morpholine in the presence of a catalyst to yield the final product.
Aplicaciones Científicas De Investigación
4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]-2-(4-fluorobenzyl)morpholine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
3-(4,5-dimethyl-1H-pyrazol-3-yl)-1-[2-[(4-fluorophenyl)methyl]morpholin-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2/c1-13-14(2)21-22-18(13)7-8-19(24)23-9-10-25-17(12-23)11-15-3-5-16(20)6-4-15/h3-6,17H,7-12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSXPZNQEUEIKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1CCC(=O)N2CCOC(C2)CC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(2,4-dichlorophenyl)urea](/img/structure/B6028642.png)
![methyl 4-{[(1-isopropyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]amino}butanoate](/img/structure/B6028645.png)
![3-benzyl-5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazole](/img/structure/B6028651.png)
![1-{4-[(allylamino)methyl]-2-methoxyphenoxy}-3-[cyclohexyl(methyl)amino]-2-propanol](/img/structure/B6028656.png)


![ethyl 3-({[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B6028677.png)
![N-(3,5-difluorophenyl)-2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6028702.png)
![5-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6028714.png)
![3-amino-5-chloro-N-(3,4-dimethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6028729.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-3-piperidinecarboxamide](/img/structure/B6028733.png)

![6-{[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]amino}-2-methyl-2-heptanol](/img/structure/B6028743.png)
